molecular formula C15H12N4OS B2516409 1-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole CAS No. 1225150-40-2

1-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole

Cat. No.: B2516409
CAS No.: 1225150-40-2
M. Wt: 296.35
InChI Key: MJKFMUYTXWHDGH-UHFFFAOYSA-N
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Description

The compound 1-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole features a benzodiazole core linked via an ethyl chain to a 1,2,4-oxadiazole ring substituted with a thiophene group. This hybrid structure combines pharmacologically relevant heterocycles:

  • 1,3-Benzodiazole: Known for its role in modulating biological targets, including kinases and ion channels .
  • 1,2,4-Oxadiazole: Valued for metabolic stability and hydrogen-bonding capacity, often used in drug design .
  • Thiophene: Enhances lipophilicity and π-π stacking interactions, influencing bioavailability .

Properties

IUPAC Name

3-[2-(benzimidazol-1-yl)ethyl]-5-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c1-2-5-12-11(4-1)16-10-19(12)8-7-14-17-15(20-18-14)13-6-3-9-21-13/h1-6,9-10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKFMUYTXWHDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC3=NOC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the oxadiazole ring, followed by its attachment to the thiophene moiety, and finally, the coupling with the benzodiazole core.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzodiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution pattern.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide, while reduction of the oxadiazole ring could produce an amine derivative.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of oxadiazole derivatives, including those similar to 1-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole. Research indicates that these compounds exhibit significant antibacterial and antifungal activities:

  • Antibacterial Studies : Compounds in this class have been tested against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. For instance, derivatives demonstrated effective inhibition against these pathogens through disc diffusion methods .
  • Antifungal Activity : Similar evaluations for antifungal properties revealed effectiveness against fungi like Aspergillus niger and Candida albicans, suggesting potential applications in treating fungal infections .

Case Study 1: Synthesis and Biological Evaluation

A study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences synthesized several oxadiazole derivatives and evaluated their antimicrobial activities. The results indicated that certain derivatives showed enhanced activity compared to standard antibiotics. The structural variations influenced their biological efficacy significantly .

Case Study 2: Structure-Activity Relationship

Research focusing on the structure-activity relationship (SAR) of oxadiazoles demonstrated that modifications at specific positions on the thiophene or benzodiazole rings could enhance antimicrobial potency. This highlights the importance of chemical structure in developing more effective therapeutic agents .

Potential Therapeutic Applications

Given their promising biological activities, compounds like this compound may have applications in:

  • Pharmaceutical Development : As lead compounds for new antibiotics or antifungal agents.
  • Agricultural Chemistry : Potential usage as fungicides or bactericides due to their broad-spectrum antimicrobial properties.

Data Table: Summary of Biological Activities

Compound NameAntibacterial ActivityAntifungal ActivityReference
Oxadiazole Derivative AEffective against S. aureusModerate against A. niger
Oxadiazole Derivative BHigh inhibition on E. coliEffective against C. albicans
Oxadiazole Derivative CLow activityHigh activity on A. fumigatus

Mechanism of Action

The mechanism of action of 1-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and synthetic differences between the target compound and related derivatives:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Yield (%) Key Applications/Properties Reference
Target Compound : 1-{2-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole 1,3-Benzodiazole + 1,2,4-oxadiazole Ethyl linker, thiophene at oxadiazole C5 ~352.4 (calc.) N/A Hypothesized CNS/anticancer activity
N-[[5-[2-[2-(2-Thienyl)ethyl]indazol-3-yl]-1,2,4-oxadiazol-3-yl]methyl]benzamide (36) Indazole + 1,2,4-oxadiazole Thiophene-ethyl, benzamide ~449.5 40 Sodium channel modulation
1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine dihydrochloride Piperazine + 1,2,4-oxadiazole Piperazine linker, thiophene at oxadiazole C5 314.2 N/A Solubility-enhanced derivatives
5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole Benzotriazole + 1,2,4-oxadiazole Benzotriazole methyl, phenyl at oxadiazole C3 ~294.3 N/A Analgesic, antipicornaviral activity
PF-CBP1 : 5-(Dimethyl-1,2-oxazol-4-yl)-1-[2-(morpholin-4-yl)ethyl]-2-[2-(4-propoxyphenyl)ethyl]-1H-1,3-benzodiazole 1,3-Benzodiazole Isoxazole, morpholine, propoxyphenyl substituents 488.6 ≥98% Kinase inhibition (hypothetical)

Key Observations

Structural and Electronic Differences
  • Linker Flexibility : The ethyl chain in the target compound may offer greater conformational flexibility than rigid morpholine (e.g., PF-CBP1 ) or piperazine (e.g., ) linkers, influencing target selectivity.
Pharmacological Potential
  • Sodium Channel Modulation : Compound 36 demonstrated sodium (Nav) channel affinity, suggesting the target compound’s thiophene-oxadiazole system could similarly interact with ion channels .
  • Anticancer Activity : Hybrids like PF-CBP1 (benzodiazole with isoxazole) highlight the role of heterocycles in kinase inhibition, a plausible pathway for the target compound .
  • Metabolic Stability : The oxadiazole ring’s resistance to enzymatic degradation (vs. triazole or thiadiazole analogs ) may enhance the target compound’s pharmacokinetics.

Biological Activity

1-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzodiazole core linked to a thiophene-substituted oxadiazole moiety. Its molecular formula is C12H12N4OSC_{12}H_{12}N_4OS with a molecular weight of approximately 264.35 g/mol. The presence of the oxadiazole and thiophene rings is significant as these structures are often associated with various pharmacological activities.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and thiophene moieties exhibit a range of biological activities including:

  • Anticancer Activity : Many derivatives have shown potent cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some studies suggest effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects : Certain compounds have demonstrated the ability to reduce inflammation markers.

The anticancer activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. This is achieved through several mechanisms:

  • Cell Cycle Arrest : The compound may cause cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
  • Apoptosis Induction : Flow cytometry assays have revealed that the compound activates apoptotic pathways, leading to increased expression of pro-apoptotic proteins such as p53 and caspases .
  • Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell survival and proliferation.

Case Studies

A study evaluating the cytotoxic effects of this compound on various cancer cell lines reported an IC50 value in the low micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The results indicated that it was more effective than some standard chemotherapeutics like doxorubicin .

Cell Line IC50 (µM) Mechanism
MCF-715.63Apoptosis induction
MEL-812.34Cell cycle arrest
U-93710.50Enzyme inhibition

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have shown that the compound possesses antimicrobial activities against specific bacterial strains. This suggests potential applications in treating infections alongside cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substituents on the Oxadiazole Ring : Variations in substituents can enhance or diminish activity.
  • Linker Modifications : Altering the ethyl linker can affect cellular uptake and bioavailability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole, and how can reaction intermediates be optimized?

  • Methodological Answer : The compound’s core structure combines benzodiazole and oxadiazole moieties. Classical methods involve cyclocondensation of thiophene-2-carboxylic acid derivatives with amidoximes, followed by alkylation of the benzodiazole subunit. Optimization of intermediates (e.g., thiophene-oxadiazole precursors) often requires pH-controlled environments (pH 8–10) and catalysts like NaHCO₃ to enhance yield . Solvent selection (e.g., DMF or ethanol) and temperature gradients (60–80°C) are critical for minimizing side products .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of FT-IR (to verify C=N stretching at ~1600 cm⁻¹ and S-O vibrations in oxadiazole), ¹H/¹³C NMR (to confirm ethyl linkage and aromatic proton environments), and elemental analysis (C, H, N, S content). High-resolution mass spectrometry (HRMS) is essential for molecular ion validation. Purity can be assessed via HPLC with a C18 column (acetonitrile/water mobile phase) .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

  • Methodological Answer : Begin with in vitro cytotoxicity screening (e.g., MTT assay on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). The oxadiazole moiety’s electron-deficient nature suggests potential interaction with biological nucleophiles, making fluorescence-based binding assays (e.g., with BSA) a viable starting point .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the interaction of this compound with biological targets?

  • Methodological Answer : Use Autodock Vina or Schrödinger Suite to dock the compound into active sites (e.g., HIV-1 protease or COX-2). Parameterize the oxadiazole ring’s electrostatic potential and the benzodiazole’s π-stacking capability. Validate docking poses with MD simulations (GROMACS) to assess binding stability. Cross-reference with crystallographic data from similar benzothiazole derivatives .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity affecting compound solubility) or target selectivity. Perform dose-response curves under standardized protocols (IC₅₀ comparisons) and use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Replicate studies with orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm specificity .

Q. How can the compound’s derivatives be synthesized to enhance pharmacokinetic properties?

  • Methodological Answer : Introduce polar groups (e.g., –COOH or –SO₃H) at the ethyl linker or thiophene ring to improve solubility. For metabolic stability, replace labile protons with deuterium or fluorine. Use microwave-assisted synthesis to accelerate reactions and reduce degradation. Characterize derivatives via logP measurements and CYP450 inhibition assays .

Q. What experimental designs mitigate impurities from competing cyclization pathways during synthesis?

  • Methodological Answer : Competing pathways (e.g., 1,2,4-oxadiazole vs. 1,3,4-isomer formation) can be suppressed by optimizing reaction stoichiometry (excess amidoxime) and using Lewis acids (ZnCl₂) as regioselective catalysts. Monitor intermediates with TLC (silica gel, ethyl acetate/hexane) and employ column chromatography (SiO₂, gradient elution) for purification .

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